4-methyl-1-(pyridin-3-yl)-1H-pyrazol-3-amine
Overview
Description
4-methyl-1-(pyridin-3-yl)-1H-pyrazol-3-amine (referred to as MPZA) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPZA is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
Leukemia Treatment
- Scientific Field : Medical Science, Oncology
- Application Summary : This compound is structurally similar to Imatinib, a therapeutic agent used to treat chronic myelogenic leukemia . Imatinib specifically inhibits the activity of tyrosine kinases .
- Methods of Application : The molecule forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .
- Results : Imatinib has been proven effective in treating chronic myelogenic leukemia .
Synthesis of Bioactive Compounds
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : This compound is used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .
- Methods of Application : The synthesis involves the use of magnesium oxide nanoparticles .
- Results : The synthesized compounds showed more cytotoxic activity than the reference drug (i.e., imatinib). One of the compounds gives ten-fold lower IC50 values (0.229 μM) than imatinib (2.479 μM) when tested against (A549) lung cancer cell lines .
Anti-tubercular Agents
- Scientific Field : Medical Science, Infectious Diseases
- Application Summary : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
- Methods of Application : The details of the synthesis process are not provided in the search results .
- Results : The results of the anti-tubercular activity evaluation are not provided in the search results .
Structural Characterization of Imatinib
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : This compound has been structurally characterized in the form of its piperazin-1-ium salt (mesylate, picrate, citrate, fumarate or malonate) .
- Methods of Application : The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .
- Results : The study provides insights into the structural characteristics of Imatinib .
Synthesis of Thiazolidine Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : Thiazolidine motifs, which are similar to the structure of “4-methyl-1-(pyridin-3-yl)-1H-pyrazol-3-amine”, are used in the synthesis of diverse natural and bioactive compounds .
- Methods of Application : Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed .
- Results : The synthesized compounds show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .
Anti-Tubercular Agents
- Scientific Field : Medical Science, Infectious Diseases
- Application Summary : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
- Methods of Application : The details of the synthesis process are not provided in the search results .
- Results : The results of the anti-tubercular activity evaluation are not provided in the search results .
Structural Characterization of Imatinib
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : This compound has been structurally characterized in the form of its piperazin-1-ium salt (mesylate, picrate, citrate, fumarate or malonate) .
- Methods of Application : The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine and pyrimidine groups .
- Results : The study provides insights into the structural characteristics of Imatinib .
Synthesis of Thiazolidine Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : Thiazolidine motifs, which are similar to the structure of “4-methyl-1-(pyridin-3-yl)-1H-pyrazol-3-amine”, are used in the synthesis of diverse natural and bioactive compounds .
- Methods of Application : Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed .
- Results : The synthesized compounds show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on .
Anti-Tubercular Agents
- Scientific Field : Medical Science, Infectious Diseases
- Application Summary : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
- Methods of Application : The details of the synthesis process are not provided in the search results .
- Results : The results of the anti-tubercular activity evaluation are not provided in the search results .
properties
IUPAC Name |
4-methyl-1-pyridin-3-ylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-7-6-13(12-9(7)10)8-3-2-4-11-5-8/h2-6H,1H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDBTFDXGJIKHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-1-(pyridin-3-yl)-1H-pyrazol-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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